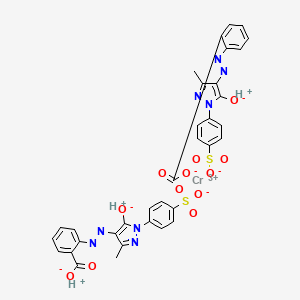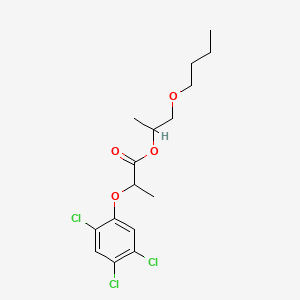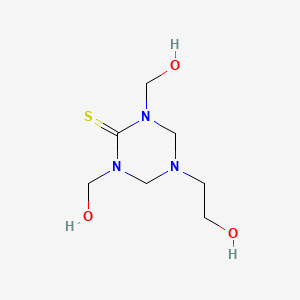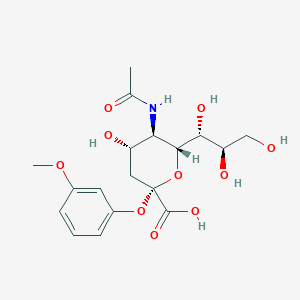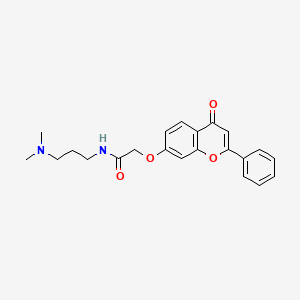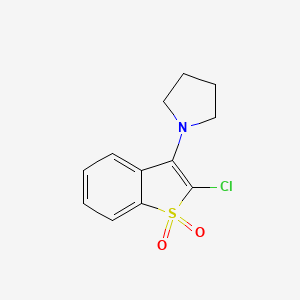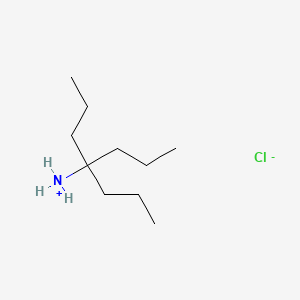![molecular formula C24H17N3O3S B15345243 N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 6292-36-0](/img/structure/B15345243.png)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both anthracene and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be employed to introduce the 9,10-dioxo functionality.
Synthesis of the Benzimidazole Derivative: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the anthracene and benzimidazole derivatives through a sulfanyl acetamide linkage, often using reagents like thionyl chloride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its electronic properties.
Substitution: Functional groups on the benzimidazole ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent markers or as inhibitors of specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic semiconductors or as a component in advanced materials.
Mechanism of Action
The mechanism of action for N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone.
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole.
Uniqueness
What sets N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide apart is the combination of the anthracene and benzimidazole moieties, which could confer unique electronic and biological properties.
Properties
CAS No. |
6292-36-0 |
|---|---|
Molecular Formula |
C24H17N3O3S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H17N3O3S/c1-13-9-10-17-19(11-13)27-24(26-17)31-12-20(28)25-18-8-4-7-16-21(18)23(30)15-6-3-2-5-14(15)22(16)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
NMSPLEZYVZEKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
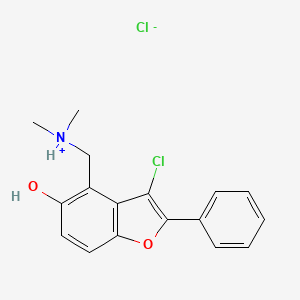
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
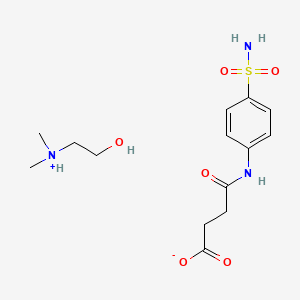
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
